molecular formula C13H19N3O B11924753 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 956431-60-0

8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B11924753
CAS No.: 956431-60-0
M. Wt: 233.31 g/mol
InChI Key: UIDHETUKIJBHQB-UHFFFAOYSA-N
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Description

8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound that features a unique fusion of piperidine and oxazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for drug development.

Chemical Reactions Analysis

8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.

Scientific Research Applications

8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The compound’s effects on cellular signaling pathways are also of significant interest in pharmacological research.

Comparison with Similar Compounds

8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which provides a distinct pharmacophore for drug development and other applications.

Properties

CAS No.

956431-60-0

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

8-piperidin-1-yl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

InChI

InChI=1S/C13H19N3O/c1-2-7-16(8-3-1)12-5-4-11-10-14-6-9-17-13(11)15-12/h4-5,14H,1-3,6-10H2

InChI Key

UIDHETUKIJBHQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(CNCCO3)C=C2

Origin of Product

United States

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